molecular formula C13H23N5O3 B15193769 N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N'-methyl-2-nitroethene-1,1-diamine CAS No. 135017-03-7

N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N'-methyl-2-nitroethene-1,1-diamine

Cat. No.: B15193769
CAS No.: 135017-03-7
M. Wt: 297.35 g/mol
InChI Key: FKPVAVFXTJJABH-JLHYYAGUSA-N
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Description

N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 5-(dimethylaminomethyl)-2-furanyl methylamine with ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is then subjected to nitration using nitric acid to introduce the nitro group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((5-Dimethylaminomethyl-2-furanyl)methylamino)ethyl)-N’-methyl-2-nitroethene-1,1-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

135017-03-7

Molecular Formula

C13H23N5O3

Molecular Weight

297.35 g/mol

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C13H23N5O3/c1-14-13(10-18(19)20)16-7-6-15-8-11-4-5-12(21-11)9-17(2)3/h4-5,10,14-16H,6-9H2,1-3H3/b13-10+

InChI Key

FKPVAVFXTJJABH-JLHYYAGUSA-N

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCNCC1=CC=C(O1)CN(C)C

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCNCC1=CC=C(O1)CN(C)C

Origin of Product

United States

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